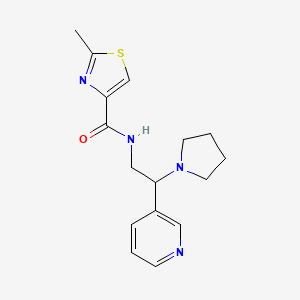![molecular formula C20H22N2O2 B3811706 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol](/img/structure/B3811706.png)
3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol
Descripción general
Descripción
3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol, also known as Clonidine, is a medication commonly used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine is a potent alpha-2 adrenergic receptor agonist that acts centrally to reduce sympathetic outflow and decrease blood pressure. However, beyond its clinical applications, Clonidine has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol acts as an agonist of alpha-2 adrenergic receptors in the brain and spinal cord. By binding to these receptors, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol inhibits the release of norepinephrine, a neurotransmitter that regulates sympathetic nervous system activity. This leads to a decrease in sympathetic outflow, resulting in reduced blood pressure, decreased heart rate, and decreased vascular resistance. Additionally, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has a wide range of biochemical and physiological effects, including its ability to reduce blood pressure, decrease heart rate, and decrease sympathetic nervous system activity. 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has also been shown to modulate the release of other neurotransmitters, including dopamine, serotonin, and GABA, and to have analgesic and sedative effects. Additionally, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has several advantages for use in lab experiments, including its well-characterized mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol also has several limitations, including its potential for off-target effects, its short half-life, and its dependence on the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol, including its use in the treatment of psychiatric disorders, such as depression and anxiety, its potential for use in the treatment of chronic pain, and its potential for use in the modulation of the HPA axis in stress-related disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol and to develop more selective and potent alpha-2 adrenergic receptor agonists.
Aplicaciones Científicas De Investigación
3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been studied in a wide range of research applications, including neuroscience, pharmacology, and physiology. In neuroscience, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been used as a tool to study the role of alpha-2 adrenergic receptors in the modulation of neuronal activity and neuroplasticity. In pharmacology, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been used to investigate the pharmacokinetics and pharmacodynamics of alpha-2 adrenergic receptor agonists and their potential therapeutic applications. In physiology, 3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol has been used to study the cardiovascular and respiratory effects of alpha-2 adrenergic receptor activation.
Propiedades
IUPAC Name |
3-[5-(2,6-dimethylphenyl)-4-phenylimidazol-1-yl]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-6-8-15(2)18(14)20-19(16-9-4-3-5-10-16)21-13-22(20)11-17(24)12-23/h3-10,13,17,23-24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPDNQZZHFMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C(N=CN2CC(CO)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3811626.png)
![(1S,9S)-11-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3811630.png)
![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[1-(morpholin-4-ylmethyl)cyclopentyl]benzamide](/img/structure/B3811639.png)
![5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3811647.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B3811653.png)

![N-(3-pyridinylmethyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B3811661.png)
![{1-[4-(methylsulfonyl)benzyl]piperidin-3-yl}(pyridin-2-yl)methanone](/img/structure/B3811680.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B3811687.png)
![1'-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4'-bipiperidine](/img/structure/B3811699.png)
![N,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B3811713.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B3811727.png)
![N-[2-(dimethylamino)ethyl]-2,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B3811730.png)
